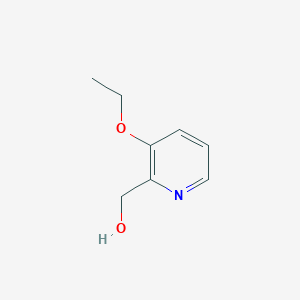

(3-Ethoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-4-3-5-9-7(8)6-10/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGECZOQRFYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621572 | |

| Record name | (3-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62734-03-6 | |

| Record name | (3-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 Ethoxypyridin 2 Yl Methanol

Established Synthetic Pathways to (3-Ethoxypyridin-2-yl)methanol

Traditional synthetic routes to this compound typically rely on foundational organic reactions, focusing on the construction of the substituted pyridine (B92270) core and the subsequent introduction or modification of functional groups.

The synthesis of this compound can be approached from different starting materials, with two primary strategies being the functionalization of a pre-formed pyridine ring or the construction of the ring itself.

A common strategy involves starting with a commercially available or readily synthesized pyridine derivative. One such precursor is 3-hydroxypyridine-2-carboxaldehyde (B112167) or a related carboxylic acid/ester. The synthesis can then proceed via two main pathways:

Etherification followed by Reduction: The hydroxyl group of a 3-hydroxypyridine (B118123) precursor is first converted to an ethoxy group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate. nih.gov The carbonyl group (aldehyde or ester) at the 2-position is then reduced to the primary alcohol.

Reduction followed by Etherification: Alternatively, the carbonyl group of the precursor can be reduced first to form a pyridylmethanol derivative, such as (3-hydroxypyridin-2-yl)methanol. The subsequent etherification of the phenolic hydroxyl group then yields the final product.

Another key precursor strategy involves the use of halogenated pyridines, for instance, 2-chloro-3-hydroxypyridine (B146414) or 3-chloro-2-ethoxypyridine (B70323). researchgate.net These precursors allow for nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the desired functionalities. For example, starting with 2-chloro-3-hydroxypyridine, the ethoxy group can be introduced by reaction with sodium ethoxide, followed by reactions to install the methanol (B129727) group.

The conversion of precursors into this compound hinges on several key reaction types, each with specific conditions.

Reduction of Carbonyl Groups: The transformation of a carboxylic acid, ester, or aldehyde at the 2-position of the pyridine ring into the hydroxymethyl group is a critical step. A widely used method is the reduction of the corresponding ester, such as ethyl 3-ethoxypicolinate. This reduction is often accomplished using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is particularly effective for reducing esters to primary alcohols. nih.gov The reaction is typically conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, often starting at a reduced temperature (e.g., 0 °C) and then warming to room temperature. nih.gov

Etherification of Hydroxypyridines: The introduction of the ethoxy group onto the pyridine ring at the 3-position is commonly performed via O-alkylation of a 3-hydroxypyridine precursor. The reaction involves a base to deprotonate the hydroxyl group, followed by nucleophilic attack on an ethyl halide. For instance, 6-(Hydroxymethyl)pyridin-3-ol can be reacted with an ethylating agent like trifluoroethyl triflate in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov

Hemiacetal Formation: In the presence of ethanol (B145695), pyridine-2-carbaldehyde can undergo a reaction to form an ethoxy(pyridin-2-yl)methanol, which is a hemiacetal. iucr.org This reaction can occur in the presence of a catalyst, such as copper(II) acetate, when the aldehyde and ethanol are heated. iucr.org This suggests that direct conversion from 3-ethoxypyridine-2-carbaldehyde in the presence of a reducing agent and ethanol could be a viable, albeit less common, route.

The following table summarizes typical conditions for these key transformations.

| Reaction Type | Precursor Example | Reagents & Catalysts | Solvent | Temperature | Citation |

| Ester Reduction | Ethyl 3-ethoxypicolinate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | 0 °C to room temp. | nih.gov |

| O-Alkylation | 3-Hydroxy-2-(hydroxymethyl)pyridine | Ethyl iodide, Potassium carbonate (K₂CO₃) | DMF | Elevated (e.g., 120 °C) | nih.gov |

| Hemiacetal Formation | Pyridine-2-carbaldehyde | Copper(II) acetate, Ethanol | Ethanol | Reflux | iucr.org |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing selectivity, sustainability, and efficiency. These advanced approaches are applicable to the synthesis of complex molecules like this compound.

Achieving high chemo- and regioselectivity is crucial when synthesizing polysubstituted heterocycles to avoid the formation of undesired isomers and the need for cumbersome protection-deprotection steps.

For substituted pyridines, one advanced technique involves the generation of pyridyne intermediates. researchgate.net For example, a precursor like 3-chloro-2-ethoxypyridine can be treated with a strong base to form a transient 3,4-pyridyne. researchgate.net This highly reactive intermediate can then undergo regioselective addition reactions. The regioselectivity of the nucleophilic attack on the pyridyne is influenced by the electronic and steric properties of substituents on the ring, a concept known as the aryne distortion model. researchgate.net This allows for the controlled introduction of a functional group at a specific position, which can then be converted to the required hydroxymethyl group.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. A directing group on the pyridine ring (such as an ether or amide) can direct a strong base (e.g., an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can then react with an electrophile. This allows for precise functionalization next to the directing group.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cmu.edusigmaaldrich.com These principles can be applied to the synthesis of this compound.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. sigmaaldrich.com For the reduction step, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst (e.g., palladium, nickel) could be an alternative to using metal hydrides like LiAlH₄, which generate significant amounts of waste. The development of iron-based catalysts for the eco-friendly synthesis of methanol from CO₂ and H₂ highlights the potential for catalytic routes. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Reactions like additions and cycloadditions generally have higher atom economy than substitutions or eliminations.

Safer Solvents and Reagents: The use of hazardous solvents like DMF and chlorinated solvents should be minimized. garph.co.uk Exploring greener solvents such as ethanol, water, or supercritical CO₂ is a key objective. garph.co.uk For instance, performing etherification reactions under phase-transfer catalysis conditions can reduce the need for hazardous, anhydrous solvents.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.govrsc.org This technology is particularly well-suited for optimizing the synthesis of this compound.

Enhanced Safety and Control: Many reactions used in pyridine synthesis, such as metalations with organolithium reagents or nitrations, are highly exothermic and can be dangerous to scale up in batch. uniqsis.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, dissipating heat efficiently and preventing thermal runaways. uniqsis.com

Reaction Optimization: Flow systems enable rapid optimization of reaction parameters like temperature, pressure, and residence time. rsc.org This allows chemists to quickly identify the optimal conditions for yield and purity.

Access to Novel Reaction Conditions: Pressurizing the flow system allows solvents to be heated far above their normal boiling points, enabling reactions to proceed much faster. uniqsis.com This can facilitate difficult transformations or allow the use of less reactive, but safer, reagents. The adaptation of a regioselective lithiation of a substituted pyridine into a continuous flow setup demonstrates the feasibility of this approach for key intermediates. researchgate.net

By integrating these advanced techniques, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Asymmetric Synthesis of Chiral Analogs

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a molecule is often critical to its biological activity. Chiral analogs of this compound, which are chiral secondary alcohols bearing a pyridine ring, are valuable building blocks for complex therapeutic agents. thieme-connect.combohrium.com The primary strategies for accessing these chiral analogs involve the asymmetric reduction of a prochiral precursor, typically a 2-acylpyridine, or the use of stoichiometric chiral auxiliaries to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov

One of the most powerful and widely used methods is the transition-metal-catalyzed asymmetric reduction of ketones. This includes asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation. thieme-connect.com These reactions utilize a small amount of a chiral catalyst, composed of a metal center (such as ruthenium, rhodium, or iridium) and a chiral ligand, to produce the desired enantiomer of the alcohol in high yield and with high enantiomeric excess (ee). For instance, various ruthenium and iridium complexes with chiral diamine or phosphine (B1218219) ligands have proven highly effective for the reduction of aryl N-heteroaryl ketones. thieme-connect.combohrium.com

Another prominent approach is biocatalysis, where enzymes like alcohol dehydrogenases (ADHs) are used to reduce ketones with exceptional stereoselectivity. uclouvain.be The use of biocatalysts is particularly attractive for industrial applications due to the mild reaction conditions and high enantiopurity often achieved.

The use of chiral auxiliaries provides a reliable, albeit less atom-economical, method for asymmetric synthesis. sigmaaldrich.com In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereoselective transformation of the substrate. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov

Below is a table summarizing selected research findings on the asymmetric synthesis of chiral pyridyl alcohols, which are analogous to the chiral forms of this compound.

| Method | Precursor | Catalyst/Auxiliary | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Aryl 2-Pyridyl Ketones | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | HCOOH/Et₃N | Up to 91% | Up to 97.6% | thieme-connect.com |

| Asymmetric Transfer Hydrogenation | Bispyridyl Ketones | Chiral Iridium Complex | HCOOH/Et₃N | Good to Excellent | Good to Excellent | bohrium.com |

| Asymmetric Reduction | Acetophenones | Chiral ZnEt₂ / Diamine Complex | Polymethylhydrosiloxane (PMHS) | High | Up to 88% | acs.org |

| Organocatalytic Reduction | Ketoimines | (S)-Proline Derivatives | HSiCl₃ | Up to 88% | Up to 77% | nih.gov |

| Biocatalytic Reduction | Ketones | Horse Liver Alcohol Dehydrogenase (HLADH) | NADH | - | High | uclouvain.be |

Scale-Up Considerations and Process Chemistry for Industrial Applications

The transition from a laboratory-scale synthesis to a robust industrial process for manufacturing this compound requires careful consideration of numerous factors, including route design, cost-effectiveness, safety, and environmental impact. The selection of a synthetic route for large-scale production prioritizes the use of readily available, low-cost starting materials and reagents, high-yielding reaction steps, and operational simplicity. google.com

A typical industrial synthesis of a pyridylmethanol, such as 3-pyridinemethanol, might involve the catalytic hydrogenation of a cyanopyridine precursor, followed by further chemical transformation, extraction, and purification by distillation. chemicalbook.com For this compound, a potential route could involve the reduction of a corresponding 3-ethoxy-2-acylpyridine. On a large scale, the choice of reducing agent is critical. While complex hydrides are common in the lab, catalytic hydrogenation is often preferred in industry due to lower cost, reduced waste, and improved safety.

Catalyst selection is paramount for process efficiency. The chosen catalyst must be highly active and selective to maximize yield and minimize the formation of impurities that would require costly removal. Furthermore, the ability to recover and recycle the catalyst is a significant economic advantage. acs.orgrsc.org For instance, processes have been developed for kilogram-scale reductions where the catalyst is recovered post-reaction. acs.org

Continuous flow chemistry is emerging as a transformative technology for pharmaceutical manufacturing. goflow.at Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters and improved safety, especially for highly exothermic or rapid reactions. vapourtec.comresearchgate.net This technology enables the safe use of hazardous reagents and can lead to higher yields and purity. The scalability of flow processes is often more straightforward than batch processes; production can be increased by simply running the system for a longer duration. vapourtec.com Palladium-catalyzed reactions, which are often used in the synthesis of functionalized pyridines, have been successfully adapted to flow systems. acs.org

The following table outlines key considerations and potential approaches for the industrial-scale synthesis of pyridylmethanols.

| Process Aspect | Consideration | Potential Approach / Technology | Reference |

|---|---|---|---|

| Route Selection | Cost of starting materials, step economy, and overall yield. | Multi-step synthesis from simple, commercially available pyridines. One-pot reactions to improve efficiency. | google.commdpi.com |

| Catalysis | Catalyst cost, activity, selectivity, and recyclability. | Heterogeneous catalysts for ease of separation; development of catalyst recycling protocols. | acs.orgrsc.org |

| Reaction Technology | Safety, scalability, process control, and efficiency. | Continuous flow chemistry for improved heat/mass transfer and safety. Microwave-assisted synthesis to accelerate reactions. | goflow.atvapourtec.comresearchgate.net |

| Purification | Achieving high purity standards (e.g., >99%) for API intermediates. | Fractional distillation under reduced pressure, crystallization, and preparative chromatography. | google.comchemicalbook.com |

| Sustainability | Minimization of waste, use of greener solvents, and energy efficiency. | Use of biocatalysis, flow processes, and designing atom-economical routes. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Ethoxypyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Ring System

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is challenging for electron-rich rings like benzene. The reaction is particularly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, as the anionic intermediate formed during the reaction, known as a Meisenheimer complex, can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com

For (3-Ethoxypyridin-2-yl)methanol, direct nucleophilic substitution is unlikely as there is no inherent leaving group on the ring. However, if a good leaving group (e.g., a halide like Cl, Br, I) is introduced onto the ring at positions 4, 5, or 6, the resulting molecule becomes an active substrate for SNAr.

The mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. openstax.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group. openstax.org

The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by further stabilizing the negatively charged intermediate. openstax.orgmasterorganicchemistry.com In the case of a halogenated this compound derivative, the pyridine nitrogen itself serves as the primary activating feature.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on Halogenated this compound

| Position of Leaving Group (X) | Potential Nucleophile | Expected Product Class |

| C-4 or C-6 | RO⁻ (Alkoxide) | 4- or 6-Alkoxy-(3-ethoxypyridin-2-yl)methanol |

| C-4 or C-6 | R₂NH (Amine) | 4- or 6-Amino-(3-ethoxypyridin-2-yl)methanol |

| C-4 or C-6 | SH⁻ (Hydrosulfide) | 4- or 6-Thiol-(3-ethoxypyridin-2-yl)methanol |

| C-5 | R₂NH (Amine) | 5-Amino-(3-ethoxypyridin-2-yl)methanol |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) involving Halogenated this compound Derivatives

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are excellent substrates for such reactions, with palladium-catalyzed processes being the most common.

Suzuki Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. A halogenated this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyridyl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Using a halogenated derivative of this compound, this reaction would install an alkyne substituent on the pyridine ring.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Product Structure |

| Suzuki Coupling | (5-Bromo-3-ethoxypyridin-2-yl)methanol | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | (3-Ethoxy-5-phenylpyridin-2-yl)methanol |

| Sonogashira Coupling | (5-Iodo-3-ethoxypyridin-2-yl)methanol | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | (3-Ethoxy-5-(phenylethynyl)pyridin-2-yl)methanol |

Role of the Ethoxy Substituent in Directing Reactivity

The ethoxy group (-OCH₂CH₃) at the C-3 position is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. uoanbar.edu.iq This substituent significantly influences the electronic properties and reactivity of the pyridine ring.

Effect on Nucleophilic Substitution: By donating electron density into the ring, the ethoxy group makes the pyridine ring less electron-deficient. This generally deactivates the ring towards nucleophilic aromatic substitution compared to an unsubstituted pyridine.

Effect on Electrophilic Substitution: Conversely, the electron-donating nature of the ethoxy group activates the ring towards electrophilic aromatic substitution (EAS), a reaction that is typically very difficult on pyridine itself due to the ring's deactivation by the nitrogen atom. uoanbar.edu.iqyoutube.com The ethoxy group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this specific molecule, this would correspond to the C-2 and C-4 positions. However, since the C-2 position is already substituted, electrophilic attack would be directed towards the C-4 position. Steric hindrance from the adjacent substituents could also influence the outcome.

Directing Group for Metalation: The methoxy (B1213986) group, and by extension the ethoxy group, can act as a directing group for ortho-lithiation. ntu.edu.sg Treatment with a strong base like n-butyllithium could lead to deprotonation at the C-4 position, generating a potent nucleophile that can then react with various electrophiles. ntu.edu.sg

Reaction Mechanisms and Kinetic Studies

The mechanisms of reactions involving substituted pyridines are often studied through a combination of experimental and computational methods.

Experimental Techniques: Mechanistic pathways can be inferred by isolating intermediates, conducting crossover experiments, and analyzing the effects of substituent changes on reaction rates and product distributions. For SNAr reactions, the formation of the Meisenheimer complex is a key mechanistic feature. openstax.org

Computational Techniques: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction energy profiles. These methods can calculate the structures and energies of reactants, transition states, and intermediates. This allows for the theoretical investigation of reaction barriers and the determination of the most likely mechanistic pathway. For transformations of this compound, computational studies could elucidate the transition state geometries for cross-coupling steps or predict the regioselectivity of substitution reactions.

Kinetic studies, which measure reaction rates under varying conditions, provide quantitative insight into reaction mechanisms.

Rate-Determining Step: In nucleophilic aromatic substitution (SNAr), the initial attack of the nucleophile on the aromatic ring to form the high-energy, non-aromatic Meisenheimer complex is typically the slow, rate-determining step. stackexchange.com The subsequent elimination of the leaving group to restore aromaticity is usually fast.

Kinetic Parameters: While specific kinetic parameters (e.g., rate constants (k), activation energy (Ea)) for reactions of this compound are not widely published, general principles apply. The rate of SNAr on a halogenated derivative would be expected to follow a second-order rate law: Rate = k[Pyridyl Halide][Nucleophile]. The rate would be sensitive to the nature of the leaving group (I > Br > Cl > F) and the strength of the nucleophile. For metal-catalyzed cross-coupling, the kinetics can be more complex, often depending on the rate of the oxidative addition or reductive elimination step in the catalytic cycle.

Catalytic Applications in this compound Transformations

Catalysis is essential for many of the key transformations involving this compound and its derivatives. The application of catalysts allows for efficient and selective reactions that would otherwise be difficult or impossible.

The most significant catalytic applications are in the metal-catalyzed cross-coupling reactions discussed previously (Section 3.2.3). These reactions rely on transition metal catalysts, most commonly palladium, but also nickel, to facilitate the formation of new bonds. The choice of catalyst, and particularly the ligand coordinated to the metal center, can have a profound effect on the reaction's efficiency, selectivity, and substrate scope. nih.gov

Table 3: Common Catalysts for Transformations of Halogenated Pyridine Derivatives

| Transformation | Catalyst | Ligand(s) (Example) | Function |

| Suzuki Coupling | Palladium(0) Complex | Triphenylphosphine (PPh₃) | Facilitates oxidative addition and reductive elimination cycle |

| Sonogashira Coupling | Palladium(II)/Copper(I) | Triphenylphosphine (PPh₃) | Pd activates the halide; Cu activates the alkyne |

| Heck Coupling | Palladium(0) Complex | Tri-o-tolylphosphine | C-C bond formation with an alkene |

| Buchwald-Hartwig Amination | Palladium(0) Complex | Buchwald or Hartwig phosphine (B1218219) ligands | C-N bond formation with an amine |

Homogeneous Catalysis

In the realm of homogeneous catalysis, pyridine-containing molecules are extensively used as ligands to modulate the activity and selectivity of transition metal catalysts. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to a metal center and influencing its electronic properties. The substituents on the pyridine ring can be tailored to fine-tune the catalyst's performance.

For a molecule such as this compound, the pyridine nitrogen and the hydroxyl group of the methanol (B129727) substituent could act as a bidentate ligand, chelating to a metal center. This chelation effect often enhances the stability of the catalytic complex. The ethoxy group at the 3-position would primarily exert an electronic effect on the pyridine ring, influencing the electron density at the nitrogen atom and, consequently, the strength of its coordination to a metal.

Potential Applications in Homogeneous Catalysis:

| Catalytic Reaction | Potential Role of this compound as a Ligand | Metal Center Examples |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilization of the active metal species, influencing reaction kinetics and selectivity. | Palladium, Nickel |

| Hydrogenation and Transfer Hydrogenation | Formation of active metal hydride species, influencing enantioselectivity in asymmetric hydrogenation. | Ruthenium, Iridium, Rhodium |

| Carbonylation Reactions | Modulation of the electronic properties of the metal center to facilitate CO insertion. | Rhodium, Palladium |

This table represents theoretical applications based on the known reactivity of similar pyridine-based ligands.

Heterogeneous Catalysis

In heterogeneous catalysis, pyridine and its derivatives can be utilized in several ways. They can be immobilized onto solid supports to create solid-supported catalysts, combining the advantages of homogeneous catalysis (high selectivity) with the ease of separation of heterogeneous catalysts. The pyridine moiety can act as an anchor to bind the catalytic species to the support.

Furthermore, the basicity of the pyridine nitrogen can be exploited in acid-base catalysis. When adsorbed onto a solid acid catalyst, for example, the pyridine ring can modify the surface acidity, influencing the reaction pathways of acid-catalyzed transformations.

For this compound, the hydroxyl group could be used for grafting the molecule onto a solid support like silica (B1680970) or alumina. The resulting material would possess accessible pyridine sites for further catalytic applications.

Potential Research Directions in Heterogeneous Catalysis:

| Catalyst System | Potential Application | Research Focus |

| This compound immobilized on a solid support | Fine chemical synthesis, environmental catalysis (e.g., reduction of pollutants). | Investigating the stability of the immobilized ligand and its influence on the catalytic activity of supported metal nanoparticles. |

| Use as a surface modifier for metal oxide catalysts | Acid-base catalyzed reactions, selective oxidation. | Studying the effect of the pyridine's basicity and the steric hindrance of the substituents on surface reactions. |

This table outlines potential research avenues as direct experimental data is unavailable.

Organocatalysis in Functional Group Interconversions

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Pyridine derivatives are prominent organocatalysts, particularly in reactions involving the activation of carbonyl compounds and in promoting various cycloaddition and condensation reactions. The nitrogen atom can act as a nucleophilic catalyst or a Brønsted base.

The functional groups of this compound, namely the pyridine nitrogen and the hydroxyl group, offer potential for bifunctional organocatalysis. The pyridine could act as a basic site, while the hydroxyl group could participate in hydrogen bonding to activate a substrate.

Plausible Roles in Organocatalysis:

| Reaction Type | Plausible Catalytic Role | Mechanism of Activation |

| Acylation Reactions | Nucleophilic catalysis via formation of an acylpyridinium intermediate. | The pyridine nitrogen attacks the acylating agent. |

| Michael Additions | Brønsted base catalysis to deprotonate the pronucleophile. | The pyridine nitrogen abstracts a proton. |

| Aldol and Knoevenagel Condensations | Bifunctional catalysis involving both the pyridine and hydroxyl groups. | The pyridine acts as a base, and the hydroxyl group as a hydrogen bond donor to activate the electrophile. |

This table illustrates hypothetical roles based on the principles of organocatalysis and the structure of the compound.

Derivatization Strategies and Analogue Synthesis for Advanced Research

Synthesis of Substituted (3-Ethoxypyridin-2-yl)methanol Derivatives

Modification of the core this compound structure allows for the systematic alteration of its steric, electronic, and physicochemical properties.

The functionalization of the pyridine (B92270) ring is a key strategy for creating analogues. Due to the electron-poor nature of the pyridine ring, direct electrophilic substitution can be challenging, but various methods have been developed to achieve regioselective functionalization. rsc.org

A common modification is halogenation, such as bromination. The synthesis of (5-Bromo-3-ethoxypyridin-2-yl)methanol involves the introduction of a bromine atom at the C5 position of the pyridine ring. This can be achieved through electrophilic bromination, where the directing effects of the ethoxy and hydroxymethyl substituents guide the incoming electrophile. While a specific protocol for this exact transformation is not detailed in the provided literature, analogous syntheses, such as the preparation of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine via nucleophilic substitution with sodium methoxide, highlight relevant transformations on the pyridine core. chemicalbook.com The introduction of a halogen atom like bromine provides a synthetically useful handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the attachment of a wide variety of aryl, alkyl, or other functional groups to the pyridine scaffold. researchgate.net

Altering the ethoxy group is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding interactions. This can involve changing the length of the alkyl chain or introducing substitutions like halogens.

Research into kinase inhibitors has shown that even subtle changes, such as modifying a 3-ethoxy group to a 3-methoxy group , can significantly impact biological activity. mdpi.com The synthesis of these analogues typically involves the reaction of the corresponding 3-hydroxypyridine (B118123) precursor with an appropriate alkyl halide or the use of alternative starting materials.

Furthermore, halogenation of the alkoxy group, such as in the synthesis of compounds like [3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-yl]-methanol , is a strategy used to enhance metabolic stability and alter electronic properties. biosynth.com The increased lipophilicity of an ethoxy group compared to a methoxy (B1213986) group can influence membrane permeability and solubility profiles. vulcanchem.com

| Original Group | Modified Group | Example Compound Name | Purpose of Modification |

| Ethoxy | Methoxy | (3-Methoxypyridin-2-yl)methanol | Alter biological activity, reduce lipophilicity mdpi.comvulcanchem.com |

| Ethoxy | Propoxy | (3-Propoxypyridin-2-yl)methanol | Increase lipophilicity, explore steric limits |

| Ethoxy | Trifluoroethoxy | (3-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol | Enhance metabolic stability, modulate electronics biosynth.com |

The hydroxymethyl group is a primary alcohol and thus offers a rich site for chemical modification. wikipedia.orglibretexts.org Common derivatization reactions include oxidation, esterification, and etherification.

Etherification: The hydroxyl group can be converted into an ether linkage. For example, a Mitsunobu reaction using a suitable alcohol can yield ether derivatives. This approach was used in the synthesis of various medicinal compounds where an ethoxypyridine methanol (B129727) derivative was coupled with a phenolic partner. acs.org

Esterification: Standard esterification procedures, reacting the alcohol with a carboxylic acid or its activated form (like an acyl chloride), can produce a wide array of esters. libretexts.org These esters can function as prodrugs, which are converted back to the active alcohol in vivo. google.com

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or further oxidized to a carboxylic acid with stronger agents. This carboxylic acid can then be used to form amides, such as in the synthesis of (6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone . vulcanchem.com

| Starting Group | Reaction Type | Reagent Example | Resulting Functional Group |

| Hydroxymethyl (-CH₂OH) | Etherification (Mitsunobu) | Phenol, DIAD, PPh₃ | Ether (-CH₂-O-R) acs.org |

| Hydroxymethyl (-CH₂OH) | Esterification | Carboxylic Acid, DCC | Ester (-CH₂-O-C(=O)R) libretexts.org |

| Hydroxymethyl (-CH₂OH) | Oxidation (mild) | PCC, DMP | Aldehyde (-CHO) |

| Hydroxymethyl (-CH₂OH) | Oxidation (strong) | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |

Formation of Polymeric and Oligomeric Structures from this compound

The bifunctional nature of this compound, possessing both a Lewis basic nitrogen atom and a nucleophilic hydroxyl group, makes it a candidate for the formation of coordination polymers and oligomers. In the presence of metal ions, the deprotonated form, ethoxy(pyridin-2-yl)methanolato , can act as a chelating ligand.

For instance, research on copper(II) complexes has demonstrated that related ligands formed in situ can assemble into complex multinuclear structures. researchgate.net A tetranuclear copper(II) complex, di-μ-chlorido-bis[μ3-ethoxy(pyridin-2-yl)methanolato]...tetracopper(II) , was synthesized where the ethoxy(pyridin-2-yl)methanolato ligand bridges multiple copper centers through its pyridine nitrogen and alkoxide oxygen atoms. iucr.org This demonstrates the potential of the this compound scaffold to self-assemble into well-defined, metal-containing oligomeric and polymeric architectures.

Synthesis of Heterocyclic Fused Systems Incorporating this compound Moieties

The this compound framework can serve as a key building block for the synthesis of more complex, fused heterocyclic systems. By utilizing the existing functional groups or introducing new reactive handles, additional rings can be constructed onto the pyridine core.

A prominent example involves the use of 2-chloro-6-ethoxy-4-acetylpyridine , a derivative of the ethoxypyridine core, as a precursor for synthesizing fused systems. nih.gov This starting material can undergo condensation with cyanothioacetamide to form a pyridinethione, which is then elaborated through cyclization reactions to yield fused thieno[2,3-b]pyridine derivatives. nih.govmdpi.com Further reactions on these intermediates can lead to the formation of more complex fused systems, including pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one and related oxazinone structures. nih.govmdpi.com Additionally, the incorporation of a 6-ethoxypyridin-2-yl moiety into tricyclic fused ring systems has been reported in the context of medicinal chemistry research. nottingham.ac.uk

Libraries of this compound Analogues for Structure-Activity Relationship Studies

In drug discovery, the synthesis of compound libraries is essential for conducting structure-activity relationship (SAR) studies. The this compound scaffold is well-suited for this approach, allowing for systematic modifications to probe the molecular interactions with biological targets.

Kinase Inhibitors: Extensive SAR studies have been performed on scaffolds closely related to this compound. For example, in the development of c-MET kinase inhibitors, a library of 3-(benzyloxy)-2-aminopyridine derivatives was synthesized where the 5-position of the pyridine ring was substituted with various aryl and heteroaryl groups to optimize potency and pharmacokinetic properties. acs.org Similarly, comparing 3-ethoxy and 3-methoxy analogues revealed differences in inhibitory activity against various protein kinases. mdpi.com

Antiparasitic Agents: In the search for new trypanocidal agents, a "Pyridyl Headgroup SAR" study was conducted. acs.org This involved synthesizing a library of compounds by modifying the pyridyl ether portion of the lead molecule. Commercially available alcohols, including (2-ethoxypyridin-3-yl)methanol , were coupled to a common intermediate to rapidly generate a diverse set of analogues for biological testing. acs.org

These studies demonstrate how libraries of analogues, built upon the this compound core, are instrumental in identifying the key structural features required for potent and selective biological activity.

Computational and Theoretical Investigations of 3 Ethoxypyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the fundamental electronic properties and geometric arrangements of molecules. rsc.orgunige.ch These calculations can predict molecular characteristics with a high degree of accuracy, offering a microscopic understanding of chemical phenomena.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. For (3-Ethoxypyridin-2-yl)methanol, quantum chemical calculations can determine the distribution of electrons and the energies of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. wikipedia.orgwpmucdn.com

The electron-donating ethoxy group at the 3-position and the electron-withdrawing hydroxymethyl group at the 2-position of the pyridine (B92270) ring influence the electronic distribution. The nitrogen atom in the pyridine ring also plays a significant role in defining the molecule's electronic landscape. Analysis of the molecular electrostatic potential (MEP) map would likely reveal regions of negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while areas of positive potential would suggest sites for nucleophilic attack.

Table 1: Calculated Molecular Orbital Properties of this compound (Hypothetical Data)

| Property | Value (eV) | Description |

| HOMO Energy | -6.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.25 | Indicates the chemical reactivity and stability of the molecule. |

Note: These values are hypothetical and serve as representative data for illustrative purposes.

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxy and hydroxymethyl groups allows this compound to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape can be mapped. nih.gov

The most stable conformation will be the one with the lowest energy, where steric hindrance and electronic repulsions are minimized. Intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen or the ethoxy oxygen could play a crucial role in stabilizing certain conformations. Understanding the preferred conformations is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Reactivity Prediction using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of a molecule by examining the interaction between its HOMO and LUMO. wikipedia.org The energy and symmetry of these orbitals determine the feasibility and outcome of a chemical reaction. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, a high concentration of the HOMO on the pyridine ring would suggest its susceptibility to electrophilic substitution. Conversely, the localization of the LUMO would highlight regions prone to nucleophilic addition.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes that occur on a timescale from femtoseconds to microseconds. ub.eduresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the influence of the environment, such as a solvent, on molecular behavior.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the surrounding solvent molecules. In a polar solvent like water, the molecule may adopt conformations that maximize hydrogen bonding and other electrostatic interactions with the solvent. libretexts.org In a nonpolar solvent, intramolecular interactions might become more dominant in determining the preferred conformation. MD simulations can explicitly model these solvent-solute interactions and predict the most probable conformations in different environments.

Intermolecular Interactions and Self-Assembly

This compound molecules can interact with each other through various non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.orgnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimers, trimers, or larger aggregates in solution or in the solid state. MD simulations can be used to study the preferred modes of intermolecular association and the potential for self-assembly into more complex structures. nih.gov

Table 2: Key Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen, Ethoxy Oxygen, Hydroxyl Oxygen |

| Dipole-Dipole | Polar C-O, C-N bonds | Polar C-O, C-N bonds |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound. The following sections detail the theoretical approaches used to investigate the NMR, vibrational (IR and Raman), and UV-Vis spectra of this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.netsciforum.net

The standard approach involves a multi-step process. First, the 3D geometry of the this compound molecule is optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.nethilarispublisher.com This step is crucial as the calculated chemical shifts are highly dependent on the molecular geometry. Following optimization, the NMR shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.nethilarispublisher.com The isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be further enhanced by considering the solvent effects, often modeled using a Polarizable Continuum Model (PCM), which simulates the solvent environment (e.g., CDCl₃ or DMSO-d₆) around the molecule. researchgate.net Comparing the predicted chemical shifts with experimental data can confirm signal assignments and provide confidence in the determined structure.

Illustrative Predicted NMR Data:

Below are tables showing hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, demonstrating the type of data generated from these computational studies. Actual experimental or calculated values would be determined by specific laboratory or computational experiments.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/GIAO, referenced to TMS)

| Atom Number (See Structure) | Predicted Chemical Shift (ppm) | Multiplicity |

| H (on Pyridine C4) | 7.25 | dd |

| H (on Pyridine C5) | 7.10 | dd |

| H (on Pyridine C6) | 8.15 | dd |

| H (on CH₂) | 4.70 | s |

| H (on OCH₂) | 4.10 | q |

| H (on CH₃) | 1.45 | t |

| H (on OH) | 5.30 | t |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/GIAO, referenced to TMS)

| Atom Number (See Structure) | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 155.0 |

| C3 (Pyridine) | 140.0 |

| C4 (Pyridine) | 123.0 |

| C5 (Pyridine) | 118.0 |

| C6 (Pyridine) | 147.0 |

| CH₂ (Methanol) | 60.0 |

| OCH₂ (Ethoxy) | 64.0 |

| CH₃ (Ethoxy) | 15.0 |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational analysis of these spectra for this compound allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the atoms. nih.gov

The process begins with the optimization of the molecule's geometry, similar to NMR predictions. Following this, a frequency calculation is performed at the same level of theory. This calculation determines the normal modes of vibration and their corresponding frequencies. The results provide a set of vibrational frequencies and their associated IR intensities and Raman activities. arxiv.org

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. frontiersin.org These theoretical spectra are instrumental in identifying characteristic functional group vibrations, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various vibrations of the pyridine ring.

Illustrative Predicted Vibrational Frequencies:

The following table presents hypothetical key vibrational frequencies for this compound, as would be predicted by DFT calculations.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Scaled DFT Calculations)

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| 3450 | High | Low | O-H stretch (alcohol) |

| 3050 | Medium | High | C-H stretch (aromatic) |

| 2980 | Medium | Medium | C-H stretch (aliphatic, CH₃) |

| 2940 | Medium | Medium | C-H stretch (aliphatic, CH₂) |

| 1580 | High | High | C=C/C=N stretch (pyridine ring) |

| 1450 | High | Medium | C=C/C=N stretch (pyridine ring) |

| 1250 | High | Medium | C-O stretch (aryl ether) |

| 1040 | High | Low | C-O stretch (primary alcohol) |

UV-Vis Absorption Spectra Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating the UV-Vis absorption spectrum of organic molecules like this compound. researchgate.net

The simulation process starts with the optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to determine the excitation energies to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λ_max) and help assign these absorptions to specific electronic transitions, such as π → π* and n → π* transitions within the pyridine ring. The inclusion of a solvent model is also important for accurate predictions, as solvent polarity can influence the energies of the electronic states. researchgate.net

Illustrative Predicted UV-Vis Absorption Data:

This table shows hypothetical results from a TD-DFT simulation for this compound in a solvent like methanol (B129727).

Table 4: Illustrative Predicted UV-Vis Absorption Maxima for this compound (TD-DFT Calculations in Methanol)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition Type |

| 215 | 0.45 | π → π |

| 270 | 0.15 | π → π |

| 310 | 0.02 | n → π* |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, chemists can gain a deeper understanding of reaction kinetics and thermodynamics, predict reaction outcomes, and design more efficient synthetic routes. nih.govchemrxiv.org

This process typically involves identifying the potential reactants and products of a transformation and then using computational methods to map the potential energy surface that connects them. Key points on this surface include energy minima, which correspond to stable molecules (reactants, intermediates, and products), and first-order saddle points, which represent transition states. osti.gov

For a given reaction of this compound, such as the oxidation of the primary alcohol to an aldehyde or its esterification, computational chemists would:

Optimize Geometries: Calculate the lowest-energy structures of the reactant(s), product(s), and any proposed intermediates.

Locate Transition States: Employ algorithms to search for the transition state structure connecting the reactant and product (or intermediate). This is a critical step that requires specialized computational techniques.

Frequency Calculations: Perform vibrational frequency calculations on all optimized structures. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. d-nb.info

For example, modeling the reaction of this compound with an oxidizing agent would allow for the characterization of the transition state for the hydrogen abstraction or hydride transfer step, providing a theoretical basis for the observed reactivity and selectivity. researchgate.net

Structural Characterization and Analytical Methodologies in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of (3-Ethoxypyridin-2-yl)methanol, with each technique offering unique insights into its molecular architecture.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer are commonly employed for this purpose rsc.org. For this compound, HRMS provides an accurate mass measurement that can be compared against the theoretical value calculated from its molecular formula, C₈H₁₁NO₂. This comparison confirms the elemental composition with a high degree of confidence.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Theoretical Exact Mass | 153.0790 u |

The experimentally determined mass, typically within a few parts per million (ppm) of the theoretical value, validates the compound's molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the specific arrangement of atoms in a molecule. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the complete chemical structure of this compound can be mapped out. While full spectral data for this specific compound is available from commercial suppliers, the expected resonances can be predicted based on its structure bldpharm.com.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with the carbon atoms they are directly attached to, confirming assignments made in the 1D spectra researchgate.nethmdb.ca. HMBC (Heteronuclear Multiple Bond Correlation) experiments further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away.

| Atom Type | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Aromatic CH | C4-H | ~7.2-7.4 | dd | ~120-125 |

| Aromatic CH | C5-H | ~7.0-7.2 | dd | ~125-130 |

| Aromatic CH | C6-H | ~8.0-8.2 | dd | ~145-150 |

| Methylene (B1212753) (-CH₂OH) | - | ~4.6-4.8 | s | ~60-65 |

| Hydroxyl (-OH) | - | Variable (broad s) | s (broad) | - |

| Ethoxy (-OCH₂CH₃) | -OCH₂- | ~4.0-4.2 | q | ~65-70 |

| Ethoxy (-OCH₂CH₃) | -CH₃ | ~1.3-1.5 | t | ~14-16 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes nih.gov. The spectra of substituted pyridines have been studied extensively, providing a strong basis for interpreting the spectrum of this compound cdnsciencepub.comcdnsciencepub.com.

Key expected vibrations include:

O-H Stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations characteristic of the pyridine (B92270) ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretches: Strong absorptions in the 1050-1250 cm⁻¹ range are indicative of the C-O bonds in the alcohol and ether functional groups.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for identifying symmetric vibrations of the aromatic ring researchgate.net.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Ether/Alcohol | C-O Stretch | 1050 - 1250 | IR |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems uzh.ch. The substituted pyridine ring in this compound acts as a chromophore. The UV spectrum of pyridine itself shows characteristic absorptions resulting from π → π* and n → π* transitions researchgate.netnist.gov. The presence of ethoxy and hydroxymethyl substituents on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. These transitions are sensitive to solvent polarity and pH researchgate.netrsc.org.

X-ray Crystallography and Solid-State Characterization

While spectroscopic methods define molecular structure, X-ray crystallography provides unambiguous proof of structure and reveals how molecules are arranged in the solid state.

Crystal Structure Determination of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a related compound, phenyl(pyridin-2-yl)methanol (B192787), X-ray analysis revealed that O—H⋯N hydrogen bonds link molecules into helical chains within the crystal lattice nih.gov. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of an adjacent pyridine ring.

The analysis of novel organic salts and derivatives of pyridine often involves detailed crystallographic studies to confirm their structure and understand their molecular packing in the solid state eurjchem.com. Such studies provide precise data on unit cell dimensions (a, b, c), space group, and atomic coordinates, offering a complete picture of the solid-state architecture researchgate.neteurjchem.com.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. While specific, dedicated polymorphism studies on this compound are not extensively documented in publicly available literature, the principles of crystal engineering allow for predictions of its solid-state behavior based on its molecular structure.

The molecule possesses key functional groups that dictate intermolecular interactions: a hydroxyl (-OH) group, a pyridine ring nitrogen, and an ethoxy group (-OCH2CH3). These groups are prime candidates for forming strong hydrogen bonds, which are highly directional and fundamental to crystal engineering. The primary interaction anticipated is the hydrogen bond between the hydroxyl group's hydrogen atom and the lone pair of electrons on the pyridine nitrogen (O—H⋯N). This type of interaction is a robust and common supramolecular synthon in pyridine-methanol derivatives. For instance, in the crystal structure of the analogous compound phenyl(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming helical chains within the crystal lattice nih.gov. A similar pattern is observed in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, where O—H⋯N hydrogen bonds link molecules into zigzag chains nih.gov.

Beyond this primary interaction, weaker C—H⋯O and C—H⋯π interactions involving the ethoxy group and the pyridine ring could further stabilize the crystal packing. The flexibility of the ethoxy group could also allow for different conformations, potentially leading to conformational polymorphism. A comprehensive polymorph screen for this compound would typically involve crystallization from a wide range of solvents under various conditions (e.g., temperature, evaporation rate) and subsequent analysis by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different crystalline forms.

Supramolecular Assembly in the Solid State

The solid-state structure of this compound is governed by the principles of supramolecular assembly, where non-covalent interactions direct molecules to organize into a well-defined, three-dimensional architecture. The key interactions driving this assembly are hydrogen bonds, supplemented by other weaker forces.

The most significant interaction is the O—H⋯N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This interaction is highly favored and serves as the primary organizing force, linking molecules into chains or more complex networks. Studies on structurally related pyridyl-alcohols consistently show the prevalence of this motif nih.govnih.gov. For example, analysis of the crystal structure of phenyl(pyridin-2-yl)methanol reveals that these O—H⋯N bonds are solely responsible for creating infinite helical chains that propagate through the crystal nih.gov.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π system of one ring aligns with another. The extent of this interaction depends on the steric hindrance from the ethoxy and hydroxymethyl groups.

Weaker Hydrogen Bonds: C—H⋯O and C—H⋯N interactions, while weaker than the classical O—H⋯N bond, can provide additional stability, linking the primary hydrogen-bonded chains into two-dimensional sheets or three-dimensional networks mdpi.com.

The interplay between these forces dictates the final crystal packing. The directional and specific nature of the O—H⋯N hydrogen bond provides the primary structural framework, while the weaker, less directional forces fine-tune the molecular arrangement to achieve an energetically favorable and densely packed solid state.

Chromatographic and Separation Techniques in Synthesis and Purification

Chromatographic techniques are indispensable for the synthesis and purification of this compound, ensuring the isolation of the compound with high purity and enabling its accurate analysis. Given its polarity, stemming from the hydroxyl group and the pyridine nitrogen, both liquid and gas chromatography methods are applicable. These methods are crucial for monitoring reaction progress, identifying impurities, and performing preparative purification to remove starting materials, by-products, and other contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and for its preparative separation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this pyridine derivative.

A typical analytical method involves a C18 (octadecylsilane) stationary phase, which is nonpolar, and a polar mobile phase. The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, the retention time of the compound can be controlled for optimal separation from impurities helixchrom.comhelixchrom.comresearchgate.net. UV detection is highly suitable, as the pyridine ring contains a chromophore that absorbs strongly in the UV region (around 220-270 nm).

A validated HPLC method allows for the precise quantification of purity. The peak area of this compound is compared to the total area of all detected peaks, providing a percentage purity value.

Table 1: Illustrative HPLC Method Parameters and Purity Analysis

| HPLC System and Parameters | |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Purity Data | |||

|---|---|---|---|

| Peak ID | Retention Time (min) | Peak Area | Purity (%) |

| Impurity 1 | 2.85 | 15,430 | 0.12 |

| This compound | 4.52 | 12,850,100 | 99.71 |

| Impurity 2 | 6.17 | 21,890 | 0.17 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis, which provides both separation information (from the gas chromatograph) and structural information (from the mass spectrometer).

In GC, the compound is vaporized and travels through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic property under specific GC conditions.

After elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound (Molecular Weight: 153.18 g/mol ), characteristic fragmentation would include the loss of hydrogen, water, and cleavage of the ethoxy and hydroxymethyl groups whitman.edu.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin of Loss |

|---|---|---|

| 153 | [C8H11NO2]+• | Molecular Ion (M+) |

| 152 | [M - H]+ | Loss of a hydrogen atom from the alcohol |

| 135 | [M - H2O]+• | Loss of water from the hydroxyl group |

| 124 | [M - C2H5]+ | Loss of the ethyl group from the ethoxy moiety |

| 122 | [M - CH2OH]+ | Alpha-cleavage, loss of the hydroxymethyl radical |

| 108 | [M - OC2H5]+ | Loss of the ethoxy radical |

| 78 | [C5H4N]+ | Pyridyl cation fragment |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The carbon atom attached to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule acs.org.

Enantiomers have identical physical properties except for their interaction with polarized light. A pure enantiomer will produce a CD spectrum, while its mirror image will produce a spectrum of equal magnitude but opposite sign. A racemic mixture (50:50 of each enantiomer) is CD-silent. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers, which is the enantiomeric excess nih.govnih.govrsc.org.

To determine the ee of an unknown sample of this compound, a calibration curve is first constructed. This is done by preparing samples with known ee values (e.g., 100%, 75%, 50%, 25%, 0%) and measuring their CD signal (typically the intensity of a prominent Cotton effect). The CD intensity is then plotted against the known ee. The CD spectrum of the unknown sample is measured under the same conditions, and its ee is determined by interpolating its signal intensity on the calibration curve nih.gov. This optical method is often faster than chiral chromatography for high-throughput screening applications acs.org.

Table 3: Hypothetical Data for Enantiomeric Excess Determination by Circular Dichroism

| Sample | Known Enantiomeric Excess (% ee) of (R)-enantiomer | CD Signal at λmax=270 nm (mdeg) |

|---|---|---|

| Standard 1 | 100% | +50.2 |

| Standard 2 | 75% | +37.5 |

| Standard 3 | 50% | +25.1 |

| Standard 4 | 25% | +12.6 |

| Standard 5 (Racemate) | 0% | 0.0 |

| Standard 6 | -50% (50% ee of S) | -24.9 |

| Standard 7 | -100% (100% ee of S) | -50.1 |

| Unknown Sample | To be determined | +31.4 |

Based on the calibration curve from the standard samples, the unknown sample with a signal of +31.4 mdeg would have an enantiomeric excess of approximately 62.5% in favor of the (R)-enantiomer.

Applications of 3 Ethoxypyridin 2 Yl Methanol in Synthetic Chemistry and Material Science

Utilization as a Building Block in Complex Molecule Synthesisgoogle.comnih.govrsc.orgnih.gov

(3-Ethoxypyridin-2-yl)methanol is a versatile building block for the synthesis of more complex molecules, particularly those containing a substituted pyridine (B92270) ring. Its utility stems from the presence of two key functional groups: the hydroxyl group, which can be readily converted into other functionalities, and the ethoxy-substituted pyridine ring, which influences the molecule's electronic properties and steric profile.

Precursor for Pyridine-Containing Heterocyclesrsc.org

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical agents. researchgate.net this compound provides a scaffold that can be elaborated into more complex heterocyclic systems. For instance, it can be a precursor for the synthesis of various substituted pyridines, which are key components in many biologically active compounds. The strategic placement of the ethoxy and hydroxymethyl groups allows for regioselective reactions to build upon the pyridine core, leading to diverse molecular architectures.

Intermediate in the Synthesis of Ligands and Reagents

The transformation of the hydroxymethyl group of this compound allows for its incorporation into larger molecular frameworks, making it a key intermediate in the synthesis of specialized ligands and reagents. For example, it has been used in the preparation of intermediates for diacylglycerol acyltransferase 2 (DGAT2) inhibitors. google.comgoogle.com In one instance, the related compound, (5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol, was utilized to synthesize a precursor for a potential PET imaging agent. nih.gov This highlights the role of substituted pyridin-2-yl methanol (B129727) derivatives in constructing molecules with specific functions. Furthermore, the structural motif is found in compounds designed as brain-penetrant trypanocidal N-myristoyltransferase inhibitors. nih.gov

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group in this compound provide potential coordination sites for metal ions. This makes it and its derivatives attractive candidates for the design of novel ligands in coordination chemistry.

Metal Complexation Studies with (3-Ethoxypyridin-2-yl)methanolbeilstein-journals.org

The ability of pyridine-based molecules to form stable complexes with a variety of metal ions is well-documented. ajol.infonih.gov While specific studies focusing solely on this compound are not extensively detailed in the provided context, the general principles of coordination chemistry suggest that the compound can act as a bidentate or monodentate ligand. The coordination mode would depend on the metal ion, reaction conditions, and the presence of other competing ligands. The electronic and steric effects of the ethoxy group can modulate the coordination properties of the pyridine nitrogen, influencing the stability and structure of the resulting metal complexes.

Development of this compound-based Ligands for Catalysisbeilstein-journals.org

The development of ligands that can fine-tune the properties of metal catalysts is a central theme in modern catalysis. Pyridine-containing ligands are frequently employed in various catalytic transformations. mdpi.com this compound can be chemically modified to create more sophisticated ligand architectures. For example, the hydroxyl group can be derivatized to introduce additional coordinating atoms or to attach the ligand to a solid support. These modifications can lead to catalysts with enhanced activity, selectivity, and stability for a range of organic reactions, including copper-catalyzed azide-alkyne cycloadditions. beilstein-journals.org

Supramolecular Chemistry and Self-Assemblynih.govbeilstein-journals.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound, namely the pyridine ring, the ethoxy group, and the hydroxyl group, can all participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can direct the self-assembly of the molecule into well-defined supramolecular architectures. rsc.org For instance, the hydrogen bonding capability of the hydroxyl group, combined with the potential for intermolecular interactions involving the pyridine ring, can lead to the formation of ordered structures in the solid state or in solution.

Design of Non-Covalent Interactions

The unique arrangement of a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen) in close proximity within the this compound molecule makes it an excellent candidate for the design and study of non-covalent interactions. These interactions are fundamental in the field of supramolecular chemistry, governing the self-assembly of molecules into well-defined, higher-order structures.

Research on analogous 2-pyridyl alcohols has demonstrated their capacity to form predictable hydrogen-bonded networks. For instance, studies on chiral 2-pyridyl alcohols have revealed the formation of homochiral helical structures through O-H···N hydrogen bonds. This predictable self-assembly into helical motifs is a significant finding in supramolecular chemistry. While specific studies on the non-covalent interactions of this compound are not extensively documented, the foundational principles observed in similar pyridyl alcohols suggest its potential to form comparable organized structures. The ethoxy group at the 3-position can further influence the packing and stability of these assemblies through additional van der Waals interactions.

Formation of Hydrogen-Bonded Architectures

The formation of specific and directional hydrogen bonds is a key feature of pyridyl alcohols. In the case of this compound, the intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is a possibility, which would influence its conformational preferences. However, intermolecular O-H···N hydrogen bonding is a more dominant feature in the solid state of related pyridyl alcohols, leading to the formation of extended architectures such as chains and helices. Current time information in Bangalore, IN.chemsrc.com